Cas no 45715-16-0 (5-chloro-N-methylpyrimidin-2-amine)

5-chloro-N-methylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (5-CHLORO-PYRIMIDIN-2-YL)-METHYL-AMINE
- 2-Pyrimidinamine, 5-chloro-N-methyl- (9ci)
- 5-chloro-N-methyl-2-Pyrimidinamine
- 5-Chloro-N-methylpyrimidin-2-amine
- (5-Chloro-pyrimidin-2-yl)-methylamine
- 2-PYRIMIDINAMINE, 5-CHLORO-N-METHYL-
- AB58660
- AM100837
- KB-02142
- VBA71516
- CS-0452634
- A872338
- AKOS006305774
- SCHEMBL13485374
- DTXSID60609634
- EN300-1241619
- DB-358964
- (5-Chloropyrimidin-2-yl)methylamine
- 2-Pyrimidinamine, 5-chloro-N-methyl
- 45715-16-0
- AT18415
- MFCD10696967
- pyrimidine, 5-chloro-2-methylamino-
- 5-chloro-N-methylpyrimidin-2-amine
-
- MDL: MFCD10696967
- Inchi: InChI=1S/C5H6ClN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
- InChI Key: HJQRIUZBLSDIAJ-UHFFFAOYSA-N
- SMILES: CN=C1NC=C(C=N1)Cl
Computed Properties
- Exact Mass: 143.0250249g/mol
- Monoisotopic Mass: 143.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 80.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 1.1
5-chloro-N-methylpyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D663066-5g |
2-Pyrimidinamine, 5-chloro-N-methyl- |
45715-16-0 | 95% | 5g |
$795 | 2024-08-03 | |
abcr | AB549405-250 mg |
5-Chloro-N-methylpyrimidin-2-amine; . |
45715-16-0 | 250MG |
€409.70 | 2022-03-01 | ||
Chemenu | CM165319-1g |
5-Chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95%+ | 1g |
$551 | 2024-07-16 | |
Fluorochem | 085122-1g |
5-Chloro-pyrimidin-2-yl)-methyl-amine |
45715-16-0 | 95+% | 1g |
£526.00 | 2022-03-01 | |
Enamine | EN300-7047192-10000mg |
5-chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95.0% | 10000mg |
$6065.0 | 2023-10-02 | |
Enamine | EN300-1241619-2.5g |
5-chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95% | 2.5g |
$1573.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD007-10g |
5-chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95% | 10g |
¥14322.0 | 2024-04-19 | |
Enamine | EN300-1241619-0.05g |
5-chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95% | 0.05g |
$174.0 | 2023-06-08 | |
Enamine | EN300-7047192-2500mg |
5-chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95.0% | 2500mg |
$1573.0 | 2023-10-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD007-250mg |
5-chloro-N-methylpyrimidin-2-amine |
45715-16-0 | 95% | 250mg |
¥1545.0 | 2024-04-19 |
5-chloro-N-methylpyrimidin-2-amine Related Literature
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 5-chloro-N-methylpyrimidin-2-amine
Introduction to 5-chloro-N-methylpyrimidin-2-amine (CAS No. 45715-16-0)
5-chloro-N-methylpyrimidin-2-amine, with the chemical identifier CAS No. 45715-16-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine has garnered attention due to its versatile applications in the synthesis of various biologically active molecules. The compound's structure, featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a methyl group at the 1-position, makes it a valuable intermediate in the development of pharmaceutical agents targeting diverse therapeutic areas.
The< strong>pyrimidine scaffold is a fundamental motif in medicinal chemistry, often found in nucleoside analogs and other pharmacologically relevant molecules. The presence of the< strong>chloro substituent enhances the reactivity of the molecule, allowing for further functionalization through nucleophilic aromatic substitution or other coupling reactions. This flexibility is particularly useful in drug discovery pipelines, where rapid and efficient synthesis of target compounds is crucial.
In recent years, there has been a surge in research focused on developing novel treatments for infectious diseases, cancer, and inflammatory conditions. The< strong>5-chloro-N-methylpyrimidin-2-amine has emerged as a key building block in this effort. For instance, studies have demonstrated its utility in synthesizing inhibitors of enzymes that are overexpressed in cancer cells. These inhibitors target pathways such as kinases and proteases, which are critical for cell proliferation and survival. The< strong>CAS No. 45715-16-0 compound's ability to serve as a precursor for these inhibitors underscores its importance in oncology research.
Beyond oncology, the< strong>5-chloro-N-methylpyrimidin-2-amine has shown promise in the development of antiviral agents. The pyrimidine ring is structurally analogous to nucleic acid bases, making it an ideal candidate for designing molecules that can interfere with viral replication cycles. Researchers have explored its derivatives as potential inhibitors of viral polymerases, which are essential for converting viral RNA into DNA during infection. Preliminary studies suggest that certain modifications of this compound can significantly reduce viral load in infected cells.
The< strong>methyl group at the 1-position of the pyrimidine ring contributes to the compound's stability and bioavailability, factors that are critical for pharmaceutical efficacy. Additionally, the< strong>chloro substituent at the 5-position allows for further derivatization, enabling chemists to fine-tune the properties of the resulting compounds. This adaptability has led to the synthesis of a wide array of derivatives with enhanced pharmacological profiles.
In clinical trials, several derivatives of< strong>5-chloro-N-methylpyrimidin-2-amine have demonstrated encouraging results in preclinical models. These studies have highlighted the compound's potential as a lead molecule for drug development. The ability to modify its structure while retaining its core pharmacophore has been instrumental in optimizing its therapeutic effects. For example, researchers have investigated analogs with altered solubility and metabolic stability, aiming to improve their absorption and reduce side effects.
The< strong>CAS No. 45715-16-0 designation ensures that researchers can reliably source this compound for their studies. Its well-documented chemical properties and synthesis routes make it a cornerstone in many research laboratories. As advancements in synthetic chemistry continue to evolve, new methodologies for producing high-purity< strong>5-chloro-N-methylpyrimidin-2-amine are being developed, further facilitating its use in drug discovery.
In conclusion, 5-chloro-N-methylpyrimidin-2-amine (CAS No. 45715-16-0) represents a versatile and valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing biologically active molecules targeting various diseases. With ongoing research efforts aimed at uncovering new therapeutic applications, this compound is poised to play an increasingly important role in the development of next-generation drugs.
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